

# Crystal Structure of Antigen 85C Complexed with Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The Antigen 85 (Ag85) complex in Mycobacterium tuberculosis is a family of three crucial mycolyltransferases—Ag85A, Ag85B, and Ag85C—that are essential for the biosynthesis of the mycobacterial cell wall.[1] These enzymes catalyze the transfer of mycolic acids to arabinogalactan and are involved in the formation of trehalose dimycolate (TDM), or "cord factor," a key virulence determinant.[1] Due to their vital role in cell wall integrity and pathogenesis, the Ag85 proteins, particularly Ag85C, have emerged as promising targets for the development of novel anti-tuberculosis therapeutics. This technical guide provides an indepth overview of the crystal structure of Ag85C in complex with various inhibitors, detailing the structural basis of inhibition and the experimental methodologies employed in these studies.

## **Crystal Structure and Active Site of Ag85C**

The crystal structure of recombinant Ag85C from M. tuberculosis reveals a classic  $\alpha/\beta$ -hydrolase fold.[1] The catalytic machinery resides in a well-defined active site featuring a catalytic triad of Ser124, Glu228, and His260.[1] The enzyme operates via a ping-pong mechanism, forming a covalent acyl-enzyme intermediate at the active site serine (Ser124).[2] A hydrophobic pocket and a tunnel extending into the protein core are believed to accommodate the trehalose monomycolate substrate.[1]



## Ag85C Inhibitors: Structural Insights into Mechanisms of Action

Structural studies of Ag85C complexed with various inhibitors have provided critical insights for structure-based drug design. These inhibitors employ diverse mechanisms, including covalent modification of the catalytic serine, allosteric inhibition through binding to a nearby cysteine residue, and competitive inhibition.

## Covalent Inhibitors Targeting the Active Site Serine (Ser124)

A prominent class of inhibitors directly targets the nucleophilic Ser124 in the catalytic triad, forming a stable covalent bond that incapacitates the enzyme.

- Diethyl Phosphate (DEP): The crystal structure of Ag85C in complex with diethyl phosphate (PDB ID: 1DQY) was one of the earliest to reveal the mechanism of covalent inhibition.[1][3] DEP acts as an organophosphate inhibitor, forming a stable phosphonylated adduct with Ser124.[3] This modification disrupts the catalytic triad and blocks the enzyme's mycolyltransferase activity.[4] The binding of DEP also induces a conformational change, particularly in helix α9, which further disrupts the active site architecture.[4]
- Tetrahydrolipstatin (THL): THL is an esterase inhibitor that has been shown to covalently modify Ag85C.[5] The crystal structure of the Ag85C-THL complex (PDB ID: 5VNS) reveals that the β-lactone ring of THL is attacked by Ser124, forming an acyl-enzyme intermediate.
   [2][5] This interaction is stereospecific and effectively irreversible.[6][7] The peptidyl arm of THL occupies the substrate-binding pocket, limiting the hydrolysis of the acyl-enzyme adduct and preventing the completion of the catalytic cycle.[5]

#### **Allosteric Covalent Inhibitors Targeting Cys209**

A novel class of inhibitors achieves allosteric inhibition by covalently modifying a cysteine residue, Cys209, located near the active site.

 Ebselen and its Derivatives: Ebselen, a seleno-organic compound, is a potent inhibitor of the Ag85 complex.[8] Mass spectrometry and X-ray crystallography (PDB ID: 4MQM) have shown that ebselen forms a covalent selenenylsulfide bond with Cys209.[9][10] This



modification induces a significant conformational change in helix α9, which in turn disrupts the hydrogen-bonding network of the catalytic triad, leading to enzyme inactivation.[11] The IC50 value for ebselen against Ag85C has been determined to be in the sub-micromolar range.[8]

Iodoacetamide (IAA) and p-Chloromercuribenzoic Acid (PCMB): To further explore the
allosteric inhibition mechanism, Ag85C has been crystallized with other thiol-reactive
compounds. The structures of Ag85C in complex with iodoacetamide (PDB ID: 4QDT) and pchloromercuribenzoic acid (PDB ID: 4QDO) confirm that covalent modification of Cys209
consistently leads to the disruption of the active site.[11]

# Data Presentation: Crystallographic and Inhibition Data for Ag85C-Inhibitor Complexes

The following tables summarize the key quantitative data from the crystal structures of Ag85C in complex with various inhibitors.



| PDB ID | Inhibitor                              | Resolutio<br>n (Å) | R-work | R-free | Inhibition<br>Mechanis<br>m | Key<br>Interactin<br>g<br>Residues                |
|--------|----------------------------------------|--------------------|--------|--------|-----------------------------|---------------------------------------------------|
| 1DQY   | Diethyl<br>Phosphate                   | 1.50               | 0.168  | 0.189  | Covalent                    | Ser124<br>(covalent<br>bond),<br>Leu40,<br>Met125 |
| 5VNS   | Tetrahydrol<br>ipstatin<br>(THL)       | 1.45               | 0.161  | 0.174  | Covalent                    | Ser124<br>(covalent<br>bond)                      |
| 4MQM   | Ebselen                                | 1.35               | 0.170  | 0.191  | Allosteric<br>Covalent      | Cys209<br>(covalent<br>bond)                      |
| 4QDT   | lodoaceta<br>mide                      | 1.50               | -      | -      | Allosteric<br>Covalent      | Cys209<br>(covalent<br>bond)                      |
| 4QDO   | p-<br>Chloromer<br>curibenzoic<br>Acid | 1.90               | -      | -      | Allosteric<br>Covalent      | Cys209<br>(covalent<br>bond)                      |

Note: R-work and R-free values are indicators of the quality of the crystallographic model.



| Inhibitor                            | Assay Type                   | IC50 / MIC                 | Target Organism                         |
|--------------------------------------|------------------------------|----------------------------|-----------------------------------------|
| Ebselen                              | Resazurin-based growth assay | MIC: 20 μg/mL              | M. tuberculosis<br>mc <sup>2</sup> 6206 |
| Ebselen Derivatives                  | Fluorometric enzyme assay    | IC50: 0.5 μM to >100<br>μΜ | Recombinant Ag85C                       |
| I3-AG85                              | Resazurin assay              | MIC: ~100 μM               | M. tuberculosis                         |
| Phosphonate<br>Inhibitors            | Broth culture (OD)           | MIC: 188 to 319<br>μg/mL   | M. avium                                |
| Tetrahydrolipstatin Derivative (10d) | Enzyme assay                 | IC50: 66 ± 8 μM            | Recombinant Ag85C                       |

### **Experimental Protocols**

This section provides detailed methodologies for the key experiments involved in the structural and functional characterization of Ag85C and its inhibitors.

#### **Recombinant Ag85C Expression and Purification**

Objective: To produce and purify recombinant Ag85C for structural and biochemical studies.

#### Protocol:

- Gene Cloning: The gene encoding the secreted form of Ag85C (fbpC) from M. tuberculosis is amplified by PCR and cloned into an E. coli expression vector, such as pET28a or pET29, often with a C-terminal His6-tag for purification.[12]
- Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3) or T7 Express).
- A starter culture is grown overnight at 37°C in Luria-Bertani (LB) broth containing the appropriate antibiotic.
- The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.



- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[11]
- The culture is then incubated at a lower temperature, typically 16°C, for 24-36 hours to enhance protein solubility.[11]
- Cell Lysis and Purification:
  - Cells are harvested by centrifugation.
  - The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 2 mM PMSF, 10% glycerol).[11]
  - Cells are lysed by sonication on ice. Lysozyme and DNase I are often added to aid lysis.
     [11]
  - The lysate is clarified by centrifugation to remove cell debris.
  - The supernatant containing the soluble His-tagged Ag85C is loaded onto a Ni-NTA affinity chromatography column.
  - The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
  - Recombinant Ag85C is eluted with a buffer containing a high concentration of imidazole.
  - The purified protein is then dialyzed against a storage buffer and concentrated. Protein purity is assessed by SDS-PAGE.

#### **Crystallization of Ag85C-Inhibitor Complexes**

Objective: To grow diffraction-quality crystals of Ag85C in complex with an inhibitor.

Protocol (Hanging Drop Vapor Diffusion Method):

• Complex Formation: Purified Ag85C is incubated with the inhibitor prior to setting up crystallization trials. The molar ratio of inhibitor to protein and the incubation time and temperature are critical parameters that need to be optimized for each inhibitor.



- For Ebselen: Ag85C (5.1 mg/mL) is reacted with 200 μM ebselen (from a 10 mM stock in DMSO) for 2 hours on ice.[11]
- For Iodoacetamide: Ag85C (5.5 mg/mL) is incubated with 50 mM iodoacetamide at room temperature for 1 hour in the dark.[11]
- Crystallization Setup:
  - A reservoir solution is prepared in the well of a crystallization plate.
  - A drop containing a 1:1 mixture of the protein-inhibitor complex and the reservoir solution is placed on a siliconized coverslip.
  - The coverslip is inverted and sealed over the reservoir well with grease.
- Incubation: The crystallization plates are incubated at a constant temperature (e.g., 16°C or 20°C).
- Crystal Growth: Crystals typically appear within a few days to several weeks.
- Crystallization Conditions for Specific Complexes:
  - Ag85C-Ebselen: 0.1 M sodium acetate trihydrate, pH 4.5, and 25% (w/v) polyethylene
     glycol 3350.[11]
  - Ag85C-Iodoacetamide: 0.2 M lithium sulfate monohydrate, 0.1 M Bis-Tris, pH 5.5, and 25% (w/v) polyethylene glycol 3350.[11]

## X-ray Diffraction Data Collection and Structure Determination

Objective: To collect X-ray diffraction data from a crystal and determine the three-dimensional structure of the Ag85C-inhibitor complex.

#### Protocol:

• Crystal Harvesting and Cryo-protection: A single crystal is carefully harvested from the crystallization drop and briefly soaked in a cryo-protectant solution (typically the reservoir



solution supplemented with glycerol or another cryo-agent) to prevent ice formation during freezing.

- Vitrification: The crystal is flash-cooled by plunging it into liquid nitrogen.
- Data Collection: The frozen crystal is mounted on a goniometer at a synchrotron beamline and exposed to a high-intensity X-ray beam. Diffraction patterns are recorded on a detector as the crystal is rotated.
- Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
- Structure Solution: The structure is typically solved by molecular replacement, using the known structure of apo-Ag85C as a search model.
- Model Building and Refinement: An initial model of the protein-inhibitor complex is built into
  the electron density map. The model is then refined to improve its fit to the experimental data
  and to ensure ideal stereochemistry. The R-work and R-free values are used to monitor the
  quality of the refinement.

### **Mycolyltransferase Enzyme Assay**

Objective: To measure the enzymatic activity of Ag85C and determine the inhibitory potency of compounds.

Fluorometric Assay Protocol:

This assay monitors the acyl transfer from a fluorogenic substrate, resorufin butyrate, to trehalose.[8]

- Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing:
  - 500 nM Ag85C
  - 4 mM trehalose
  - Varying concentrations of the test inhibitor (dissolved in DMSO, with the final DMSO concentration kept constant across all wells).



- Reaction Initiation: The reaction is initiated by the addition of 100 μM resorufin butyrate.
- Fluorescence Measurement: The increase in fluorescence (excitation ~570 nm, emission ~585 nm) due to the release of resorufin is monitored over time using a plate reader.
- Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The percentage of inhibition is calculated by comparing the velocities in the presence and absence of the inhibitor. IC50 values are determined by fitting the doseresponse data to a suitable equation.

# Mandatory Visualizations Signaling Pathways and Experimental Workflows







Protein Crystallography Workflow for Ag85C-Inhibitor Complex



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Crystal structure of the secreted form of antigen 85C reveals potential targets for mycobacterial drugs and vaccines PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycolyltransferase from Mycobacterium tuberculosis in covalent complex with tetrahydrolipstatin provides insights into antigen 85 catalysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycolyltransferase from Mycobacterium tuberculosis in covalent complex with tetrahydrolipstatin provides insights into antigen 85 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Covalent Allosteric Inhibition of Antigen 85C from Mycobacterium tuberculosis by Ebselen Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure of Antigen 85C Complexed with Inhibitors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163796#crystal-structure-of-ag85c-complexed-with-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com